(E)-3-phenyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-phenyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative synthesized via the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. Its molecular formula is C₂₀H₁₉N₅O₆ (molar mass: 425.4 g/mol), featuring a pyrazole core substituted with a phenyl group at position 3 and a 2,4,5-trimethoxybenzylidene hydrazone moiety at position 5 . The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions.
Properties
IUPAC Name |
3-phenyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-17-11-19(28-3)18(27-2)9-14(17)12-21-24-20(25)16-10-15(22-23-16)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWOICUCOBEDAK-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interfere with cellular processes, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs to treat various diseases.
Industry: While its industrial applications are less documented, the compound’s unique properties could be leveraged in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase polarity and may enhance binding to biological targets.
- Methoxy groups (e.g., 2,4,5-trimethoxy in the target compound) improve solubility and modulate pharmacokinetics .
- Bulky substituents (e.g., furyl in ) can sterically hinder interactions, reducing activity.
Synthesis :
- All analogs are synthesized via Schiff base formation between carbohydrazides and substituted benzaldehydes. Reaction times vary (6–12 h), with longer times often yielding higher purity .
Crystallographic and Electronic Comparisons
Crystallographic data for related compounds highlight the influence of substituents on molecular packing and hydrogen bonding:
Key Findings :
- Chlorine substituents (e.g., in ) enhance intermolecular interactions via halogen bonding, stabilizing the crystal lattice.
- Methoxy groups in the target compound may reduce π-π stacking efficiency compared to nitro-substituted analogs .
Pharmacological Implications
- Antimicrobial Activity : Nitro-substituted derivatives (e.g., ) exhibit stronger antibacterial activity due to enhanced electron-deficient character .
- Anticancer Potential: Methoxy-rich compounds (e.g., target compound) may target tubulin polymerization, similar to combretastatin analogs .
- Solubility : The 2,4,5-trimethoxy substitution improves aqueous solubility compared to dichloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
